Mifepristone, Hydroxy-
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Overview
Description
Mifepristone, also known as RU-486, is a synthetic steroid with antiprogestogen and antiglucocorticoid properties. It is primarily used in combination with misoprostol to induce medical abortion during early pregnancy. Mifepristone works by blocking the effects of progesterone, a hormone necessary for pregnancy maintenance, leading to the termination of pregnancy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mifepristone is synthesized through a multi-step process involving several key intermediates. The synthesis typically starts with the preparation of 17α-hydroxyprogesterone, which undergoes a series of chemical reactions including alkylation, oxidation, and reduction to yield the final product. The reaction conditions often involve the use of strong bases, oxidizing agents, and reducing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of mifepristone involves large-scale synthesis using similar chemical routes as in laboratory preparation but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Mifepristone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of mifepristone, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Mifepristone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid synthesis and reaction mechanisms.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
Medicine: Primarily used for medical abortion and treatment of conditions like Cushing’s syndrome and endometriosis.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Mifepristone exerts its effects by competitively binding to progesterone receptors, thereby blocking the action of progesterone. This leads to the breakdown of the uterine lining and termination of pregnancy. Additionally, mifepristone acts as a glucocorticoid receptor antagonist, which is useful in treating conditions like Cushing’s syndrome. The molecular targets include progesterone and glucocorticoid receptors, and the pathways involved are related to hormone signaling and regulation .
Comparison with Similar Compounds
Mifepristone is part of a larger family of progesterone receptor ligands, which includes:
Progesterone: A natural hormone with pure agonist properties.
Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.
Ulipristal acetate: Another selective progesterone receptor modulator used for emergency contraception.
Mifepristone is unique due to its strong antagonistic effects on both progesterone and glucocorticoid receptors, making it highly effective for medical abortion and other therapeutic applications .
Biological Activity
Hydroxy-mifepristone, a derivative of mifepristone (RU486), is a compound with significant biological activity, particularly in its interactions with steroid hormone receptors. This article explores its mechanisms of action, pharmacokinetics, clinical applications, and case studies to provide a comprehensive overview of its biological effects.
Receptor Antagonism
Hydroxy-mifepristone primarily acts as an antagonist at the progesterone receptor (PR) and glucocorticoid receptor (GR). At low doses, it selectively inhibits progesterone by binding to its intracellular receptor, disrupting the hormone's normal physiological effects. At higher doses, hydroxy-mifepristone inhibits cortisol action by blocking the GR, which leads to increased circulating cortisol levels and affects the hypothalamic-pituitary-adrenal (HPA) axis .
Impact on Hormonal Regulation
The compound's antagonistic properties have implications in various conditions, including Cushing's syndrome where it regulates hyperglycemia by modulating cortisol levels. The drug's ability to increase cortisol while blocking its receptor can lead to complex metabolic effects, including alterations in glucose metabolism and stress response .
Pharmacokinetics
Hydroxy-mifepristone is rapidly absorbed with peak plasma concentrations occurring approximately 90 minutes post-administration. It exhibits high plasma protein binding (around 98%), predominantly to albumin and alpha-1-acid glycoprotein. Importantly, it can cross the blood-brain barrier, which may contribute to its central nervous system effects .
Table 1: Pharmacokinetic Parameters of Hydroxy-Mifepristone
Parameter | Value |
---|---|
Absorption Time (Tmax) | ~90 minutes |
Plasma Protein Binding | ~98% |
Half-life | 20-40 hours |
Peak Concentration | ~1000 ng/mL after 24h |
Clinical Applications
Hydroxy-mifepristone has been studied for various therapeutic applications:
- Medical Abortion : As part of a regimen for terminating early pregnancies, hydroxy-mifepristone disrupts progesterone's role in maintaining pregnancy.
- Cushing's Syndrome : It has been used to manage hyperglycemia associated with this condition by modulating cortisol levels.
- Psychiatric Disorders : Research indicates potential benefits in treating psychotic major depression (PMD) by re-regulating the HPA axis and improving mood scores .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety of hydroxy-mifepristone in clinical settings:
- Study on PMD : A trial involving patients with PMD showed that those treated with hydroxy-mifepristone experienced significant changes in cortisol and ACTH levels compared to placebo. Although clinical improvements were noted, statistical significance was not achieved across all measures .
- Home Use for Medical Abortion : A prospective study indicated that the majority of women preferred home administration of mifepristone for medical abortion, suggesting high satisfaction rates and perceived safety in self-administration settings .
- Pharmacokinetics Study : A bioequivalence study assessed different formulations of mifepristone and found no significant differences in pharmacokinetic parameters between formulations, affirming the reliability of mifepristone's absorption and efficacy across different preparations .
Properties
Molecular Formula |
C29H35NO3 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(8S,11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29-/m0/s1 |
InChI Key |
ULLTWLWXPJPTQG-VIQYZFISSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3C1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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